An In-Depth Technical Guide to the Molecular Structure of 1,1-Diphenylbutane-1,2-diol
An In-Depth Technical Guide to the Molecular Structure of 1,1-Diphenylbutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
A Note on the Availability of Direct Experimental Data
As of the compilation of this guide, direct experimental data for 1,1-diphenylbutane-1,2-diol, including detailed spectroscopic analyses and X-ray crystallography, is not extensively available in the public domain. Consequently, this guide will provide a comprehensive overview of its molecular structure by leveraging established principles of organic chemistry, comparative analysis with its isomers and related vicinal diols, and predictive methodologies. All data derived from related compounds will be clearly indicated.
Introduction: The Significance of Vicinal Diols in Medicinal Chemistry
Vicinal diols, or 1,2-diols, are organic compounds containing two hydroxyl groups on adjacent carbon atoms. This structural motif is a cornerstone in medicinal chemistry and drug development due to its versatile chemical properties and prevalence in biologically active molecules. The hydroxyl groups can participate in hydrogen bonding, a fundamental interaction in biological systems, influencing a molecule's solubility, conformation, and ability to bind to biological targets such as enzymes and receptors.
1,1-Diphenylbutane-1,2-diol, with its combination of hydrophilic hydroxyl groups and hydrophobic phenyl and butyl moieties, presents an intriguing scaffold for the design of novel therapeutic agents. Understanding its detailed molecular structure is paramount for elucidating its potential biological activity and for the rational design of derivatives with improved pharmacological profiles.
Core Molecular Structure and Physicochemical Properties
1,1-Diphenylbutane-1,2-diol possesses the molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.31 g/mol . The core structure consists of a butane backbone with two phenyl groups and a hydroxyl group attached to the first carbon atom (C1), and a second hydroxyl group on the second carbon atom (C2).
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Source/Basis |
| Molecular Formula | C₁₆H₁₈O₂ | - |
| Molecular Weight | 242.31 g/mol | [1] |
| XLogP3 | ~2.6 - 2.7 | Comparative value from isomers[1][2] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Boiling Point | ~395.3 °C at 760 mmHg | Value for isomer 1,2-diphenylbutane-1,2-diol[3] |
| Density | ~1.139 g/cm³ | Value for isomer 1,2-diphenylbutane-1,2-diol[3] |
| Refractive Index | ~1.594 | Value for isomer 1,2-diphenylbutane-1,2-diol[3] |
Stereochemistry: A World of Three-Dimensional Possibilities
The presence of a chiral center at the C2 position dictates that 1,1-diphenylbutane-1,2-diol can exist as a pair of enantiomers: (R)-1,1-diphenylbutane-1,2-diol and (S)-1,1-diphenylbutane-1,2-diol. The specific three-dimensional arrangement of the atoms, or stereochemistry, is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Visualizing the Enantiomers of 1,1-Diphenylbutane-1,2-diol
Caption: 2D representations of the (R) and (S) enantiomers of 1,1-diphenylbutane-1,2-diol.
Conformational Analysis: The Dance of Atoms
The flexibility of the butane chain and the potential for intramolecular hydrogen bonding between the two hydroxyl groups mean that 1,1-diphenylbutane-1,2-diol can adopt various conformations. The relative orientation of the hydroxyl groups and the bulky phenyl substituents will significantly influence the molecule's shape and, consequently, its interaction with biological macromolecules.
Theoretical studies on simpler vicinal diols suggest a complex interplay of forces, including steric hindrance and hydrogen bonding, that govern the preferred conformation. In the case of 1,1-diphenylbutane-1,2-diol, the gauche and anti conformations around the C1-C2 bond are of particular interest. Intramolecular hydrogen bonding is more likely to occur in a gauche conformation, which could stabilize this arrangement and influence the molecule's overall polarity and membrane permeability.
Visualizing Conformational Isomers
Caption: The equilibrium between gauche and anti conformations of 1,1-diphenylbutane-1,2-diol.
Synthesis and Purification: Crafting the Molecule
Proposed Synthetic Pathway: Grignard Reaction
A logical approach involves the reaction of an organometallic reagent with an appropriate α-hydroxy ketone. Specifically, the addition of ethylmagnesium bromide to 1,1-diphenyl-1-hydroxyacetone would yield the target molecule.
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for 1,1-diphenylbutane-1,2-diol.
Step-by-Step Experimental Protocol (Proposed)
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of ethyl bromide in anhydrous ether is added dropwise to initiate the formation of ethylmagnesium bromide.
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Grignard Reaction: The solution of 1,1-diphenyl-1-hydroxyacetone in anhydrous ether is cooled in an ice bath. The freshly prepared ethylmagnesium bromide solution is then added dropwise with continuous stirring. The reaction is allowed to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).
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Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,1-diphenylbutane-1,2-diol.
Spectroscopic Characterization: Deciphering the Molecular Signature
The definitive structural elucidation of 1,1-diphenylbutane-1,2-diol relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not available, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to provide valuable information about the electronic environment of the hydrogen atoms.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ph-H) | 7.2 - 7.6 | Multiplet | 10H |
| -OH | Variable (broad singlet) | Broad Singlet | 2H |
| -CH(OH)- | ~4.0 - 4.5 | Multiplet | 1H |
| -CH₂- | ~1.5 - 2.0 | Multiplet | 2H |
| -CH₃ | ~0.9 - 1.2 | Triplet | 3H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (C(Ph)₂(OH)) | ~75 - 85 |
| C2 (CH(OH)) | ~70 - 80 |
| C3 (-CH₂-) | ~25 - 35 |
| C4 (-CH₃) | ~10 - 15 |
| Aromatic Carbons | ~125 - 145 |
IR (Infrared) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the hydroxyl groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration, indicative of hydrogen bonding.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak [M]+ at m/z 242.1307, corresponding to the molecular formula C₁₆H₁₈O₂. Fragmentation patterns would likely involve the loss of water and cleavage of the C-C bonds.
Potential Applications in Drug Development
The structural features of 1,1-diphenylbutane-1,2-diol make it an interesting candidate for drug discovery and development. The two phenyl groups provide a hydrophobic scaffold that can interact with nonpolar pockets in biological targets, while the vicinal diol moiety can form key hydrogen bonding interactions.
Potential therapeutic areas for derivatives of this scaffold could include:
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Anticancer Agents: Many small molecule anticancer drugs utilize aromatic rings for π-π stacking interactions with DNA or protein targets.
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Antiviral Agents: The diol functionality is a common feature in nucleoside analogs used as antiviral drugs.
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CNS-active Agents: The lipophilic nature of the diphenyl groups may facilitate crossing the blood-brain barrier, making this scaffold a candidate for developing drugs targeting the central nervous system.
Further research, including synthesis, full structural characterization, and biological screening of 1,1-diphenylbutane-1,2-diol and its derivatives, is warranted to explore its therapeutic potential.
Conclusion
While a comprehensive experimental profile of 1,1-diphenylbutane-1,2-diol is yet to be fully established in the scientific literature, this guide provides a robust framework for understanding its molecular structure. Through the application of fundamental principles of stereochemistry, conformational analysis, and predictive spectroscopy, we have outlined the key structural features of this promising molecule. The proposed synthetic and analytical methodologies provide a clear path for future research, which will be essential to unlock its full potential in the realm of drug discovery and development.
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